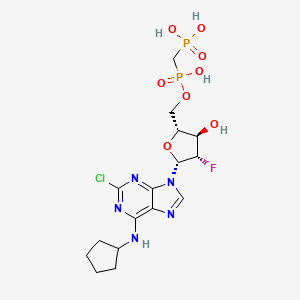![molecular formula C13H23Cl2N3O B1460585 1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2140316-43-2](/img/structure/B1460585.png)
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Descripción general
Descripción
“1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2140316-43-2 . It has a molecular weight of 308.25 .
Molecular Structure Analysis
The IUPAC name of the compound is “1-((5-cyclobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” and the Inchi Code is "1S/C13H21N3O.2ClH/c14-11-4-6-16(7-5-11)8-12-13(17-9-15-12)10-2-1-3-10;;/h9-11H,1-8,14H2;2*1H" .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 308.25 . The IUPAC name is “1-((5-cyclobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” and the Inchi Code is "1S/C13H21N3O.2ClH/c14-11-4-6-16(7-5-11)8-12-13(17-9-15-12)10-2-1-3-10;;/h9-11H,1-8,14H2;2*1H" .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
This compound has been found to have significant antimycobacterial activity . It has been used in the synthesis of new 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which have shown high activity against multidrug-resistant Mycobacterium tuberculosis . Among the 15 compounds synthesized, 7 inhibited both Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant M. tuberculosis (MDR-TB) in vitro with MICs of < 1 µM .
Treatment of Tuberculosis
The compound has shown potential in the treatment of tuberculosis . In in vivo screening, one of the synthesized compounds was found to be equally active as isoniazid at the same dose level . This compound decreased the mycobacterium load in lung and spleen tissues with 2.8 and 3.94 log 10 reductions, respectively .
Development of New Antimicrobial Agents
The compound has been used in the development of new antimicrobial agents . Among the synthesized compounds, 4 were more active than isoniazid, 1 was more active than rifampicin, 7 were more active than gatifloxacin, and 10 were more active than ethambutol against MTB .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives . Fifteen novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridyl thioureas were prepared from 5-cyclobutyloxazol-2-amine by one pot synthesis via an unisolated thiocarbamoyl intermediate .
Biological Activity Studies
The compound has been used in biological activity studies . It has been used in the preparation of various compounds for biological activity studies .
Chemical Synthesis
The compound has been used in chemical synthesis . It has been used in the preparation of various compounds for chemical synthesis .
Propiedades
IUPAC Name |
1-[(5-cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c14-11-4-6-16(7-5-11)8-12-13(17-9-15-12)10-2-1-3-10;;/h9-11H,1-8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHMGYRTFINRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CO2)CN3CCC(CC3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



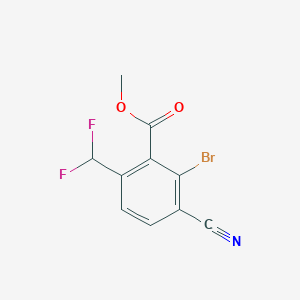
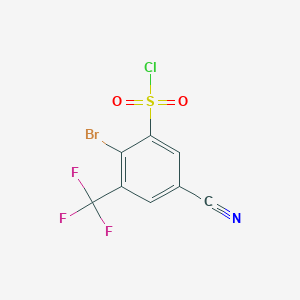
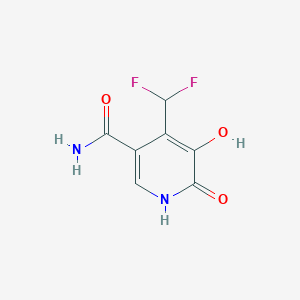


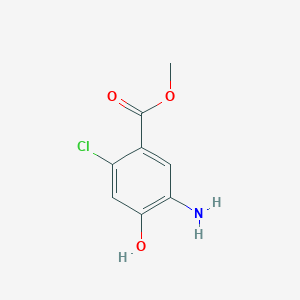
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)
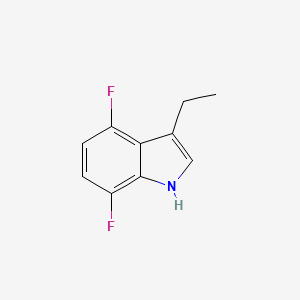
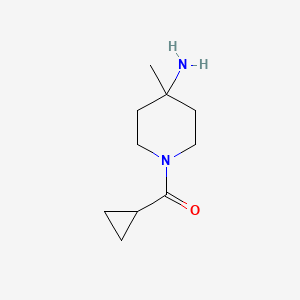
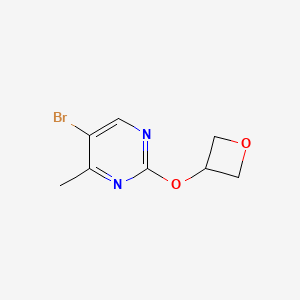
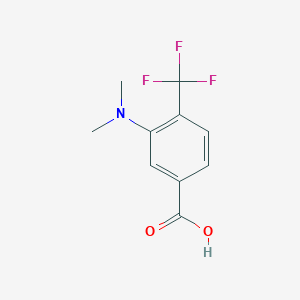
![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)
